(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid
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Description
(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound is a protected form of L-serine used in both solid phase peptide synthesis and solution phase peptide synthesis .
Mode of Action
In solid phase synthesis, cleaving the peptide from the resin with hf or tfmsa simultaneously cleaves the benzyl ether from ser (bzl) residues .
Biochemical Pathways
The serine side chain can act both as a hydrogen bond donor and as a hydrogen bond acceptor, thus serine residues may play an important role in peptide binding to receptors .
Pharmacokinetics
It is known that all of the penicillins are readily and actively secreted by the renal tubules and most are eliminated, almost completely unchanged, in the urine .
Result of Action
It is known that serine residues may play an important role in peptide binding to receptors .
Action Environment
It is known that the compound is stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-3-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(10(8-13)11(14)15)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJIZQNWABANCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562309 |
Source
|
Record name | N-Benzyl-N-methylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201208-99-3 |
Source
|
Record name | N-Benzyl-N-methylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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